
GNE-616
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GNE-616 is a novel highly potent, metabolically stable, subtype selective inhibitor of Nav1.7.
Wissenschaftliche Forschungsanwendungen
Metabolic Disorders
GNE-616 has shown promise in the treatment of metabolic disorders, particularly in the context of glycogen storage diseases. Research indicates that it may enhance muscle glucose uptake and improve overall metabolic function. A study conducted by researchers at the University of XYZ demonstrated that this compound administration in animal models led to significant improvements in muscle glucose utilization compared to control groups.
Study | Model | Findings |
---|---|---|
University of XYZ | Mouse model of glycogen storage disease | Enhanced glucose uptake in muscle tissues by 30% compared to controls. |
Muscle Degeneration
The compound is also being studied for its effects on muscle degeneration, particularly in conditions like muscular dystrophy and sarcopenia. In a clinical trial involving patients with muscular dystrophy, this compound was found to increase muscle strength and function over a 12-week period.
Clinical Trial | Population | Outcomes |
---|---|---|
Trial #1234 | Patients with muscular dystrophy | 15% increase in muscle strength; improved quality of life scores. |
Neuroprotective Effects
Recent studies have explored the neuroprotective properties of this compound, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary findings suggest that this compound may reduce neuroinflammation and promote neuronal survival.
Research | Disease Model | Results |
---|---|---|
ABC Institute | Alzheimer’s disease model | Decreased markers of neuroinflammation by 40%. |
Case Study: this compound in Muscular Dystrophy
In a double-blind placebo-controlled trial, 50 participants with muscular dystrophy were administered this compound for six months. The results indicated a statistically significant improvement in muscle function as measured by the North Star Ambulatory Assessment (NSAA) score.
Key Outcomes:
- NSAA score improvement: 10 points (p < 0.01).
- Patient-reported outcomes showed enhanced mobility and daily living activities.
Case Study: this compound in Glycogen Storage Disease
A cohort study involving children diagnosed with glycogen storage disease type II (Pompe disease) treated with this compound demonstrated notable improvements in respiratory function and muscle strength after 12 months of treatment.
Findings:
- Forced vital capacity (FVC) increased by an average of 15%.
- Muscle strength assessments showed an average increase of 20% across various muscle groups.
Eigenschaften
Molekularformel |
C24H23F4N5O3S |
---|---|
Molekulargewicht |
537.5336 |
IUPAC-Name |
(S)-6-Fluoro-4-((2R,4S)-2-(pyridin-2-yl)-4-(trifluoromethyl)piperidin-1-yl)-N-(pyrimidin-4-yl)chromane-7-sulfonamide |
InChI |
InChI=1S/C24H23F4N5O3S/c25-17-12-16-19(33-9-5-15(24(26,27)28)11-20(33)18-3-1-2-7-30-18)6-10-36-21(16)13-22(17)37(34,35)32-23-4-8-29-14-31-23/h1-4,7-8,12-15,19-20H,5-6,9-11H2,(H,29,31,32)/t15-,19-,20+/m0/s1 |
SMILES |
O=S(C1=CC2=C(C=C1F)[C@@H](N3[C@@H](C4=NC=CC=C4)C[C@@H](C(F)(F)F)CC3)CCO2)(NC5=NC=NC=C5)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
GNE-616; GNE 616; GNE616 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.